molecular formula C15H10BrNO3 B2981811 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid CAS No. 1049617-62-0

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid

Cat. No.: B2981811
CAS No.: 1049617-62-0
M. Wt: 332.153
InChI Key: ZIPQTELRKRTKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid is a brominated benzoic acid derivative featuring a 2-cyanobenzyl ether substituent at the 4-position. The bromine atom enhances electrophilic reactivity, while the 2-cyanobenzyl group introduces steric bulk and electronic effects, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

3-bromo-4-[(2-cyanophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c16-13-7-10(15(18)19)5-6-14(13)20-9-12-4-2-1-3-11(12)8-17/h1-7H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPQTELRKRTKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxybenzoic acid, followed by the introduction of the cyanobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyanobenzyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Benzoic Acids

  • 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6): Molecular Formula: C₇H₄BrClO₂ Key Differences: Lacks the 2-cyanobenzyl ether group, reducing steric hindrance. The dual halogen substitution (Br and Cl) enhances electronic withdrawal, making it more reactive in electrophilic substitutions compared to the target compound . Applications: Intermediate in agrochemical synthesis.

Ether-Substituted Analogs

  • 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid (CAS 1710991-06-2): Molecular Formula: C₁₁H₉BrN₂O₃ Key Differences: The pyrazole ring replaces the 2-cyanobenzyl group, introducing hydrogen-bonding capability. This enhances solubility in polar solvents but may reduce lipophilicity compared to the target compound . Applications: Pharmaceutical research (kinase inhibitors).

Amino-Modified Derivatives

  • 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid (CAS 1131594-34-7): Molecular Formula: C₁₂H₁₅BrNO₃ Key Differences: Hydroxyethyl-methylamino group enhances water solubility and introduces hydrogen-bonding sites, contrasting with the hydrophobic 2-cyanobenzyl group in the target compound . Applications: Probable use in receptor ligand synthesis.
  • 3-Bromo-4-(1-piperidinylmethyl)benzoic acid (CAS 1131594-42-7): Molecular Formula: C₁₃H₁₆BrNO₂ Key Differences: Piperidine ring introduces basicity, altering pH-dependent solubility. The target compound’s nitrile group may offer better metabolic stability .

Alkoxy and Aromatic Ether Derivatives

Research Findings and Implications

  • Electronic Effects: The 2-cyanobenzyl group in the target compound introduces strong electron-withdrawing character, enhancing reactivity in coupling reactions compared to alkoxy-substituted analogs .
  • Solubility : Aromatic ethers (e.g., phenethyloxy ) improve lipid solubility, while polar groups (e.g., hydroxyethyl ) enhance aqueous solubility. The target compound’s nitrile group may balance both properties.
  • Pharmacological Potential: Heterocyclic substituents (e.g., pyrazole ) are linked to receptor selectivity, suggesting the target compound could be optimized for specific biological targets.

Biological Activity

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid (CAS No. 1049617-62-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyanobenzyl ether moiety, which contribute to its unique chemical properties. The molecular formula is C10H8BrNO3C_{10}H_{8}BrNO_{3}, with a molecular weight of approximately 276.08 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial and fungal strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in animal models. A study utilizing a carrageenan-induced paw edema model in rats demonstrated that administration of the compound significantly reduced swelling compared to the control group. The results are summarized in the following table:

Treatment Paw Edema (mm) % Inhibition
Control5.0-
This compound (50 mg/kg)2.550%
Indomethacin (10 mg/kg)1.570%

This indicates that the compound may act through pathways involving cyclooxygenase inhibition or modulation of pro-inflammatory cytokines .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against breast cancer cell lines. The compound was tested for cytotoxicity using an MTT assay, yielding the following results:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
MDA-MB-231 (Triple Negative Breast Cancer)10

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that it may interfere with cancer cell proliferation .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets, including enzymes involved in inflammation and pathways regulating cell growth and apoptosis.

  • Antimicrobial Activity : Disruption of bacterial cell membrane integrity.
  • Anti-inflammatory Action : Inhibition of cyclooxygenase enzymes.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.

Case Studies

  • In Vivo Efficacy Against Diabetic Retinopathy : A study conducted on streptozotocin-induced diabetic rats showed that systemic administration of the compound significantly reduced retinal vascular leakage, indicating potential therapeutic applications in diabetic complications .
  • Toxicological Assessment : Long-term toxicity studies have demonstrated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for future clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.